CD4-Induced Env Conformational Changes Inhibition
18A uniquely inhibits HIV-1 entry by blocking CD4-induced conformational changes in the Env trimer, a mechanism distinct from all other entry inhibitor classes. In direct comparative assays, 18A at 10 μM does not inhibit CD4 binding to gp120 (0% inhibition), unlike the gp120-CD4 binding inhibitor BMS-378806 which shows significant inhibition under the same conditions. Similarly, 18A at 10 μM does not inhibit CCR5 binding to gp120, in contrast to the CCR5 antagonist Maraviroc [1]. Instead, 18A inhibits the CD4-induced exposure of the gp41 HR1 coiled coil, a critical step in membrane fusion, with an IC50 of 1.07 μM in a cell-based assay using the C34-IQN17 reporter system [1]. This mechanistic divergence is critical for studies focused on Env structural transitions and for avoiding the resistance pathways associated with receptor antagonists.
| Evidence Dimension | Inhibition of CD4 binding to gp120 |
|---|---|
| Target Compound Data | 0% inhibition at 10 μM |
| Comparator Or Baseline | BMS-378806 (gp120-CD4 binding inhibitor): significant inhibition at 10 μM |
| Quantified Difference | No inhibition vs. significant inhibition |
| Conditions | ELISA-based CD4-gp120 binding assay using recombinant HIV-1JR-FL gp120 |
Why This Matters
This confirms 18A's unique mechanism, making it an essential tool for dissecting post-CD4 binding entry steps without confounding effects on receptor interactions.
- [1] Herschhorn A, Gu C, Espy N, Richard J, Finzi A, Sodroski JG. A broad HIV-1 inhibitor blocks envelope glycoprotein transitions critical for entry. Nat Chem Biol. 2014;10(10):845-852. doi:10.1038/nchembio.1623 View Source
